N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a combination of furan, thiophene, and benzo[d][1,3]dioxole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzo[d][1,3]dioxole Core: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Attachment of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the benzo[d][1,3]dioxole derivative with an appropriate amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Furan and Thiophene Groups: The furan and thiophene groups can be attached through alkylation reactions using furan-2-ylmethyl halides and thiophen-2-yl ethyl halides, respectively, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.
Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and oxidized furans.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of organic semiconductors and conductive polymers.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π stacking interactions, while the carboxamide group can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-sulfonamide
- N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both furan and thiophene rings, along with the benzo[d][1,3]dioxole core, provides a versatile scaffold for further functionalization and application in various fields.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c21-19(14-5-6-17-18(11-14)24-13-23-17)20(12-15-3-1-9-22-15)8-7-16-4-2-10-25-16/h1-6,9-11H,7-8,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVVFGJIGHCZDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N(CCC3=CC=CS3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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